molecular formula C18H21N3O2S B15039554 4-(morpholin-4-ylmethyl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide

4-(morpholin-4-ylmethyl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide

Cat. No.: B15039554
M. Wt: 343.4 g/mol
InChI Key: NMXWDFUSNSRSCX-RGEXLXHISA-N
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Description

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1Z)-1-(THIOPHEN-2-YL)ETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1Z)-1-(THIOPHEN-2-YL)ETHYLIDENE]BENZOHYDRAZIDE typically involves the following steps:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with an appropriate aldehyde or ketone to form the hydrazone derivative.

    Introduction of the Morpholine Group: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the hydrazone intermediate.

    Formation of the Thiophene Ring: The thiophene ring is incorporated via a cyclization reaction, often involving sulfur-containing reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1Z)-1-(THIOPHEN-2-YL)ETHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1Z)-1-(THIOPHEN-2-YL)ETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1Z)-1-(THIOPHEN-2-YL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE: Lacks the thiophene ring, which may affect its biological activity and chemical properties.

    N’-[(1Z)-1-(THIOPHEN-2-YL)ETHYLIDENE]BENZOHYDRAZIDE: Lacks the morpholine ring, which may influence its solubility and reactivity.

    4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1Z)-1-(FURAN-2-YL)ETHYLIDENE]BENZOHYDRAZIDE: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and reactivity.

Uniqueness

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1Z)-1-(THIOPHEN-2-YL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both the morpholine and thiophene rings, which confer specific electronic, steric, and chemical properties. These features make it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide

InChI

InChI=1S/C18H21N3O2S/c1-14(17-3-2-12-24-17)19-20-18(22)16-6-4-15(5-7-16)13-21-8-10-23-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,20,22)/b19-14-

InChI Key

NMXWDFUSNSRSCX-RGEXLXHISA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CS3

Origin of Product

United States

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